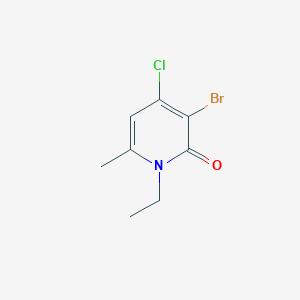
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridinone core substituted with bromine, chlorine, ethyl, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the pyridinone ring.
Alkylation: Addition of ethyl and methyl groups to the pyridinone core.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives, while coupling reactions could produce biaryl compounds.
科学研究应用
Chemistry
In chemistry, 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, inhibiting its activity through competitive or non-competitive binding.
相似化合物的比较
Similar Compounds
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one: can be compared with other halogenated pyridinones, such as:
Uniqueness
The unique combination of substituents in this compound might confer specific chemical reactivity or biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C8H9BrClNO |
|---|---|
分子量 |
250.52 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H9BrClNO/c1-3-11-5(2)4-6(10)7(9)8(11)12/h4H,3H2,1-2H3 |
InChI 键 |
LHUKNOVZXBTXCS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC(=C(C1=O)Br)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



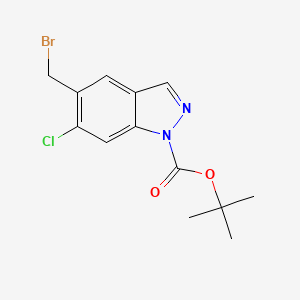
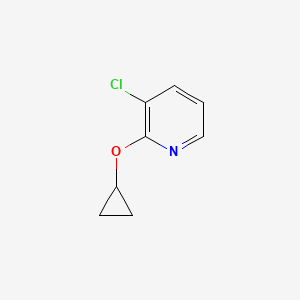
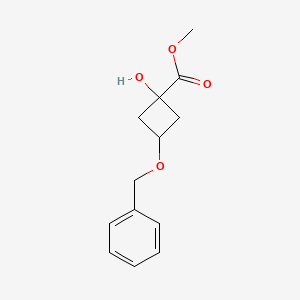
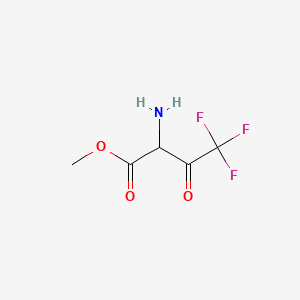
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)

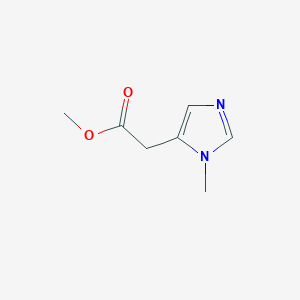
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)
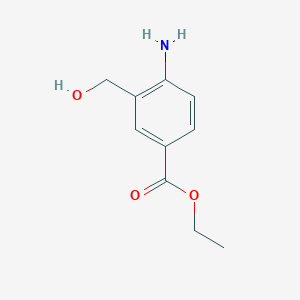
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
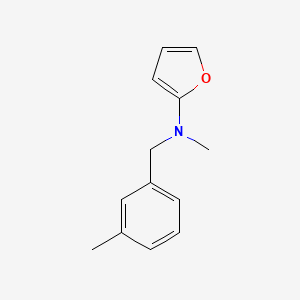
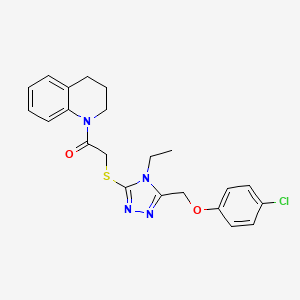
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
